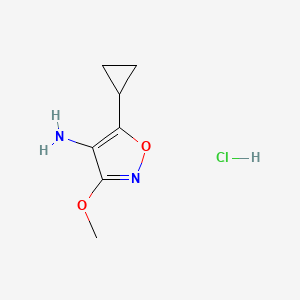

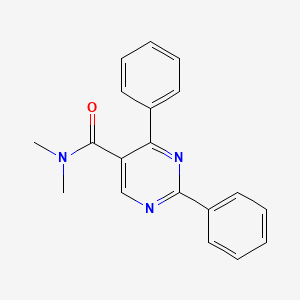

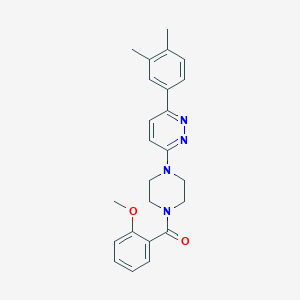

N,N-dimethyl-2,4-diphenyl-5-pyrimidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Heterocycle Synthesis

N,N-dialkyl amides, including N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), serve as versatile synthons in heterocycle synthesis. These compounds are common polar solvents, readily available, and inexpensive. Chemists have harnessed their reactivity to create various heterocyclic structures. Examples include pyrimidines, pyridines, and imidazoles. DMF and DMA can act as electrophiles or nucleophiles, facilitating the formation of diverse heterocycles .

Formylation Reactions

N,N-dimethyl amides find application in formylation reactions (R-CHO). DMF, in particular, acts as a source of formyl groups, enabling the introduction of aldehyde functionality into organic molecules. This transformation is valuable in synthetic chemistry for building complex structures .

Amination Processes

N,N-dimethyl amides participate in amination reactions (R-NMe2). By using DMF or DMA, chemists can introduce amino groups into substrates. These reactions are crucial for functionalizing organic compounds and creating new derivatives .

Cyanation Reactions

Cyanation (R-CN) is another area where N,N-dialkyl amides shine. DMF and DMA can serve as sources of cyano groups, allowing the incorporation of nitrile functionality into molecules. This is valuable for drug discovery and materials science .

Amidoalkylation and Aminocarbonylation

N,N-dimethyl amides participate in amidoalkylation (-R) and aminocarbonylation (R-CONMe2) reactions. These processes involve the addition of amide or carbonyl groups to substrates. The resulting compounds have diverse applications, from pharmaceuticals to agrochemicals .

Functionalization of Acyclic Systems

Beyond heterocycles, N,N-dialkyl amides contribute to the functionalization of acyclic systems. Their versatility allows chemists to modify aliphatic compounds, introducing various functional groups such as amino, formyl, and methylene .

特性

IUPAC Name |

N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-22(2)19(23)16-13-20-18(15-11-7-4-8-12-15)21-17(16)14-9-5-3-6-10-14/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOYMCJQERIMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

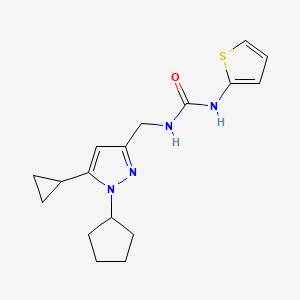

![8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2773682.png)

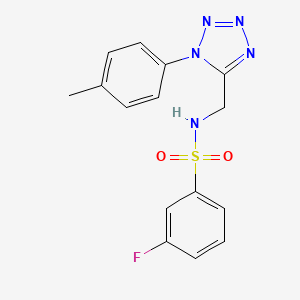

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2773691.png)

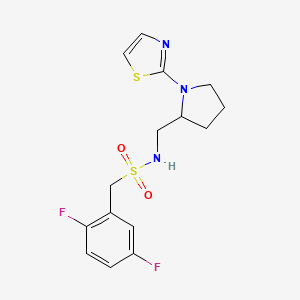

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2773692.png)

![N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2773699.png)